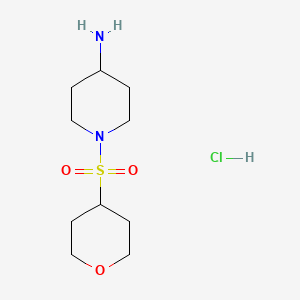

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride

Overview

Description

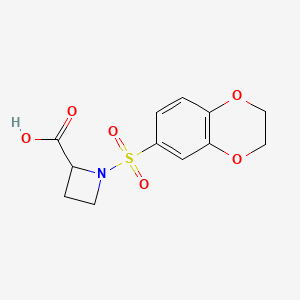

“1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1333860-27-7 . It has a molecular weight of 284.81 . The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-4-ylsulfonyl)-4-piperidinamine hydrochloride .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3S.ClH/c11-9-1-5-12(6-2-9)16(13,14)10-3-7-15-8-4-10;/h9-10H,1-8,11H2;1H . This indicates that the compound has a complex structure involving a piperidine ring and a tetrahydro-2H-pyran-4-ylsulfonyl group .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Intramolecular Amination of sp(3)-hybridized C-H Bonds : A study by Allen et al. (2009) described an oxaziridine-mediated approach for the amination of sp(3)-hybridized C-H bonds. This method efficiently generates complex nitrogen-containing heterocycles like piperidine, highlighting its utility in constructing structurally complex molecules (Allen, Benkovics, Turek, & Yoon, 2009).

Synthesis of Sulfonylated Saturated Heterocycles : Mou et al. (2023) developed an electrochemical intramolecular amino- or oxysulfonylation of internal alkenes. This process efficiently prepares a variety of sulfonylated N-heterocycles and O-heterocycles, including piperidines, demonstrating a general and practical access to sulfone-containing heterocycles (Mou et al., 2023).

Antimicrobial Activity of Piperidine Derivatives : Vinaya et al. (2009) synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial efficacy against pathogens affecting tomato plants. This study demonstrated that the nature of substitutions on the benzhydryl and sulfonamide rings influences antimicrobial activity (Vinaya et al., 2009).

Synthesis of Piperidine-4-carboxylic Acid Ethyl Ester-Appended Hybrids : Rehman et al. (2018) conducted a study on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. The synthesized compounds showed promise as anticancer agents, indicating the potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).

Synthesis of Piperidin-4-one Derivatives : Barco et al. (1998) developed an efficient method for constructing 2-substituted-piperidin-4-one derivatives on solid support. This method uses polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone as a precursor, demonstrating the versatility of piperidine derivatives in chemical synthesis (Barco et al., 1998).

Mechanism of Action

While the specific mechanism of action for “1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride” is not mentioned in the search results, piperidine derivatives have been found to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Future Directions

Piperidines and their derivatives continue to be an area of active research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and evaluating potential drugs containing the piperidine moiety .

Properties

IUPAC Name |

1-(oxan-4-ylsulfonyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S.ClH/c11-9-1-5-12(6-2-9)16(13,14)10-3-7-15-8-4-10;/h9-10H,1-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAJLZQAMIURMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.5]nonan-7-ylmethanol](/img/structure/B1424419.png)